molecular formula C10H11NO2 B3058516 methyl 2,3-dihydro-1H-indole-1-carboxylate CAS No. 89875-37-6

methyl 2,3-dihydro-1H-indole-1-carboxylate

Cat. No. B3058516
Key on ui cas rn: 89875-37-6
M. Wt: 177.2 g/mol
InChI Key: FAXJQPQXTRSDGW-UHFFFAOYSA-N
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Patent
US05594023

Procedure details

A solution of 10 g of indoline in 10 ml of pyridine is cooled to 0° C., a solution of 7.9 g of methyl chloroformate in 10 ml of DCM is added dropwise and the mixture is stirred for 1 hour at 0° C. A further solution of 7.9 g of methyl chloroformate in 10 ml of DCM is then added and the reaction mixture is concentrated under vacuum. The residue is taken up with water and extracted with AcOEt, the organic phase is washed with a 5% solution of potassium hydrogensulfate, with water and with a saturated solution of NaCl and dried over sodium sulfate and the solvent is evaporated off under vacuum to give 8.3 g of the expected product after trituration in a DCM/iso ether mixture and then filtration. M.p.=69°-70° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.Cl[C:11]([O:13][CH3:14])=[O:12]>N1C=CC=CC=1.C(Cl)Cl>[CH3:14][O:13][C:11]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1)=[O:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
7.9 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
the organic phase is washed with a 5% solution of potassium hydrogensulfate, with water and with a saturated solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)N1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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